molecular formula C12H13F3N2 B8161133 4-(Diethylamino)-3-(trifluoromethyl)benzonitrile

4-(Diethylamino)-3-(trifluoromethyl)benzonitrile

Cat. No.: B8161133
M. Wt: 242.24 g/mol
InChI Key: XCBKRFNFLQZHRK-UHFFFAOYSA-N
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Description

4-(Diethylamino)-3-(trifluoromethyl)benzonitrile ( 677704-53-9) is an advanced organic intermediate with the molecular formula C12H13F3N2 and a molecular weight of 242.24 g/mol . This compound features a benzonitrile core substituted with a diethylamino electron-donating group and a trifluoromethyl (CF3) electron-withdrawing group. This specific architecture, combining an amine and a fluorine-rich component, is commonly exploited in medicinal chemistry to fine-tune the properties of bioactive molecules . The diethylamino group is a recognized pharmacophore in numerous FDA-approved drugs, where it often contributes to enhanced solubility and bioavailability . The trifluoromethyl group is a cornerstone of modern drug design, known to improve a compound's metabolic stability, membrane permeability, and overall lipophilicity . As a specialized building block, 4-(Diethylamino)-3-(trifluoromethyl)benzonitrile is of significant value in pharmaceutical research and development. It is particularly useful for constructing novel molecules in areas such as central nervous system (CNS) agents, anticancer therapies, and antimicrobials, where the dimethylamine motif and fluorine atoms are frequently utilized to optimize drug-like characteristics . Researchers employ this compound in the synthesis of complex scaffolds to explore new structure-activity relationships. This product is intended for research purposes in a controlled laboratory environment. 4-(Diethylamino)-3-(trifluoromethyl)benzonitrile is For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(diethylamino)-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2/c1-3-17(4-2)11-6-5-9(8-16)7-10(11)12(13,14)15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBKRFNFLQZHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyanide Substitution

A widely employed strategy for benzonitrile synthesis involves the cyanation of aryl halides using transition metal catalysts. For 4-(diethylamino)-3-(trifluoromethyl)benzonitrile, a plausible route begins with 4-chloro-3-(trifluoromethyl)benzonitrile as a precursor. Palladium-catalyzed substitution of the chloro group with a diethylamino moiety could proceed under Buchwald-Hartwig amination conditions.

Key reaction parameters include:

  • Catalyst system : Palladium acetate (0.2–1 mol%) with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as a ligand.

  • Solvent : Polar aprotic solvents such as toluene or dimethylformamide (DMF).

  • Temperature : 160–190°C under inert atmosphere.

  • Cyanide source : Potassium ferrocyanide (≥20 mol%) for optimal yield.

This method, adapted from the synthesis of 4-trifluoromethylbenzonitrile, typically achieves yields >90% when ligand stability and anhydrous conditions are maintained.

Sequential Amination and Trifluoromethylation

Introduction of the Trifluoromethyl Group

The trifluoromethyl group can be introduced via radical trifluoromethylation or nucleophilic substitution. A two-step approach involves:

  • Amination of 3-bromobenzonitrile : Reaction with diethylamine in the presence of a copper(I) catalyst to yield 4-diethylamino-3-bromobenzonitrile.

  • Trifluoromethylation : Using Umemoto’s reagent or CF₃SiMe₃ under palladium catalysis.

Reaction conditions for trifluoromethylation often require:

  • Temperature : 80–120°C.

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%).

  • Additives : Potassium carbonate or cesium fluoride to facilitate desilylation.

Oxime Dehydration Pathway

Aldoxime Intermediate Formation

Substituted benzaldehyde oximes serve as precursors for benzonitriles. For 4-(diethylamino)-3-(trifluoromethyl)benzonitrile:

  • Synthesis of 4-diethylamino-3-(trifluoromethyl)benzaldehyde : Condensation of m-diethylaminobenzaldehyde with trifluoromethylating agents.

  • Oxime formation : Treatment with hydroxylamine hydrochloride in ethanol/water.

  • Dehydration : Acetic anhydride-mediated dehydration at 110–120°C.

This method, adapted from 3-fluoro-5-(trifluoromethyl)benzonitrile synthesis, yields >95% purity with minimal byproducts.

Direct Cyanation of Aryl Amines

Sandmeyer-Type Reaction

Aryl diazonium salts derived from 4-diethylamino-3-(trifluoromethyl)aniline can undergo cyanation via the Sandmeyer reaction:

  • Diazotization : Treatment with NaNO₂/HCl at 0–5°C.

  • Cyanide introduction : Copper(I) cyanide in aqueous HCl.

Challenges include controlling exothermic diazotization and avoiding premature decomposition. Yields typically range from 60–75%.

Industrial-Scale Considerations

Ligand and Solvent Optimization

Industrial applications prioritize cost-effective ligands and recyclable solvents. Xantphos, though effective in patent CN109320433B, may be substituted with cheaper biphenylphosphine ligands. Solvent recovery systems for toluene or DMF reduce environmental impact.

Waste Management

Methods generating ammonium bisulfate (e.g., CN110862334B) require neutralization with NaOH, producing sodium sulfate as a byproduct. Closed-loop systems minimize effluent discharge.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Pd-Catalyzed Cyanation90–9599.5HighExcellent
Oxime Dehydration85–9099.8ModerateGood
Sandmeyer Reaction60–7598.0LowLimited

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl or diethylamino groups can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated benzoic acids, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its role as a pharmacological agent . Its structure suggests potential activity against various biological targets:

  • Cholinesterase Inhibition : Research indicates that compounds with similar trifluoromethyl groups can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have been shown to exhibit significant inhibition of these enzymes, with IC50 values ranging from 46.8 µM to 137.7 µM for AChE and 19.1 µM to 881.1 µM for BuChE, indicating potential therapeutic use in treating conditions like Alzheimer's disease .
  • Antimicrobial Activity : Compounds derived from the structural framework of 4-(diethylamino)-3-(trifluoromethyl)benzonitrile may also show antimicrobial properties. Hydrazone derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting that the compound could be explored further for its antibacterial potential .
  • Anticancer Properties : The trifluoromethyl group is known to enhance the pharmacological profile of compounds by improving metabolic stability and cellular uptake. Similar compounds have been studied for their anticancer activities, targeting specific pathways involved in tumor growth and proliferation .

Photophysical Studies

The compound's ability to undergo intramolecular charge transfer (ICT) makes it valuable in photophysical studies . Its unique electronic properties allow it to be utilized in:

  • Fluorescent Probes : The diethylamino group enhances the electron-donating ability, which can lead to increased fluorescence intensity. This property is essential for developing fluorescent probes used in biological imaging and diagnostics.
  • Sensors : The photophysical characteristics of 4-(diethylamino)-3-(trifluoromethyl)benzonitrile can be harnessed in sensor applications, where changes in fluorescence can indicate the presence of specific ions or molecules in a solution .

Biochemical Research

In biochemical contexts, this compound may serve as a tool for studying enzyme kinetics and inhibition mechanisms :

  • Enzyme Inhibition Studies : By examining how this compound interacts with various enzymes, researchers can gain insights into its mechanism of action and potential therapeutic applications. For example, studies on hydrazone derivatives have shown their capacity to inhibit key enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .
  • Structure-Activity Relationship Studies : The compound's structure allows researchers to modify its functional groups systematically to evaluate how these changes affect biological activity. This approach is critical in drug design and optimization processes .

Table 1: Inhibition Potency of Trifluoromethyl Compounds

Compound NameTarget EnzymeIC50 (µM) AChEIC50 (µM) BuChE
4-(Trifluoromethyl)benzohydrazideAcetylcholinesterase46.819.1
Hydrazone derivative from 4-(trifluoromethyl)benzohydrazideButyrylcholinesterase137.7881.1

Table 2: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaActivity
Hydrazone derivative from 4-(trifluoromethyl)benzohydrazideGram-positive bacteriaActive
Hydrazone derivative from 4-(trifluoromethyl)benzohydrazideGram-negative bacteriaActive

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through various pathways. One notable mechanism is the intramolecular charge transfer (ICT) reaction, which is responsible for its dual fluorescence properties . This reaction involves the transfer of an electron within the molecule, leading to distinct fluorescent states. The fully twisted ICT (TICT) state and the partially twisted ICT (pTICT) state are key intermediates in this process.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Evidence Source
4-Chloro-3-(trifluoromethyl)benzonitrile Cl (4), -CF₃ (3) 205.57 Intermediate in agrochemical synthesis
4-Fluoro-3-(trifluoromethyl)benzonitrile F (4), -CF₃ (3) 189.11 Building block for fluorinated pharmaceuticals
4-Amino-2-(trifluoromethyl)benzonitrile -NH₂ (4), -CF₃ (2) 190.13 Potential ligand for receptor binding
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile -CH₂NH₂ (4), -CF₃ (3) 200.16 Research tool in kinase inhibition studies
4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile Complex substituents (4) 342.41 Investigated for neuroactive properties
4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB) Thiazolidinone (4), -CF₃ (3) ~420 (estimated) ERRα ligand with hydrogen-bonding interactions

Key Findings from Comparative Studies

  • Electronic Effects: The electron-withdrawing -CF₃ group in 4-Chloro-3-(trifluoromethyl)benzonitrile enhances reactivity in nucleophilic substitution reactions, making it a versatile intermediate . In contrast, the amino group in 4-Amino-2-(trifluoromethyl)benzonitrile introduces electron-donating effects, altering binding affinity in receptor-ligand systems .
  • Biological Activity: Compound 5FB () demonstrates strong hydrogen bonding with ARG 372 and hydrophobic interactions in ERRα, suggesting that substituent bulkiness (e.g., thiazolidinone) significantly impacts target engagement .
  • Synthetic Accessibility: 4-Fluoro-3-(trifluoromethyl)benzonitrile is synthesized via fluorination of precursor nitriles, achieving high yields (e.g., 48% in ), whereas complex derivatives like 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile require multi-step purification .

Biological Activity

4-(Diethylamino)-3-(trifluoromethyl)benzonitrile, a compound with a unique chemical structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 4-(Diethylamino)-3-(trifluoromethyl)benzonitrile
  • Molecular Formula : C13H14F3N
  • Molecular Weight : 251.25 g/mol

The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Antibacterial Properties

Recent studies have indicated that derivatives of benzonitrile compounds exhibit considerable antibacterial activity against various strains of bacteria. For instance, compounds structurally similar to 4-(Diethylamino)-3-(trifluoromethyl)benzonitrile have shown effectiveness against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.

CompoundMIC (µg/mL)Bacterial Strain
4-(Diethylamino)-3-(trifluoromethyl)benzonitrile6.25S. aureus
Similar Compound A12.5S. pyogenes
Similar Compound B1.56MRSA

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents.

The mechanism by which 4-(Diethylamino)-3-(trifluoromethyl)benzonitrile exerts its antibacterial effects is likely related to its ability to inhibit bacterial enzyme activity or disrupt cellular processes. The trifluoromethyl group may enhance binding affinity to specific bacterial targets, thereby increasing efficacy.

Study on Antibacterial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzonitrile derivatives and tested their antibacterial properties. Among these, 4-(Diethylamino)-3-(trifluoromethyl)benzonitrile exhibited significant inhibition against multiple strains of gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the diethylamino group and the introduction of trifluoromethyl moieties significantly influenced the biological activity of related compounds. The study highlighted that increasing electron-withdrawing characteristics through trifluoromethyl substitutions improved antimicrobial potency .

Q & A

Q. How to design stability studies under varying pH conditions?

  • Methodological Answer:
  • Test hydrolysis susceptibility in pH 1–13 buffers using HPLC .
  • Conduct accelerated stability studies at 40°C/75% RH .
  • Identify degradation products via LC-MS .

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